molecular formula C14H21NO2 B11170262 N-pentyl-2-phenoxypropanamide

N-pentyl-2-phenoxypropanamide

Cat. No.: B11170262
M. Wt: 235.32 g/mol
InChI Key: MZDBBEVHNYTQDD-UHFFFAOYSA-N
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Description

N-Pentyl-2-phenoxypropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a pentyl group and a phenoxy moiety. Its molecular structure consists of a central propanamide chain (CH3CH2CONH-) with a phenoxy group (C6H5O-) attached to the second carbon and a pentyl chain (-C5H11) bonded to the nitrogen atom.

Propanamide derivatives are frequently explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles. For instance, substituents like aromatic rings (e.g., phenyl, naphthyl) and alkyl chains (e.g., pentyl) influence lipophilicity, metabolic stability, and receptor binding . The phenoxy group may contribute to π-π stacking interactions with biological targets, a feature observed in compounds like W-15 and W-18, which utilize aromatic sulfonamide and nitrophenyl groups for receptor engagement .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-pentyl-2-phenoxypropanamide

InChI

InChI=1S/C14H21NO2/c1-3-4-8-11-15-14(16)12(2)17-13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,15,16)

InChI Key

MZDBBEVHNYTQDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C(C)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pentyl-2-phenoxypropanamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxypropanoic acid with pentylamine under appropriate conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the use of benzyl acrylate and n-amylamine, followed by a series of extraction and purification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-pentyl-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-pentyl-2-phenoxypropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-pentyl-2-phenoxypropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-pentyl-2-phenoxypropanamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Potential Applications
This compound C14H21NO2 235.33 g/mol* Phenoxy, pentylamide Propanamide backbone, aromatic ether Pharmaceutical intermediates
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide C16H24N2O2 276.38 g/mol Piperidinyl, methoxymethyl, phenylamide Piperidine ring, methoxy substitution Opioid receptor modulation
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C15H15FN2O 258.29 g/mol Fluoroaniline, phenylamide Fluorinated aryl group, secondary amine Anticancer or kinase inhibition
W-15 C19H21ClN2O2S 388.90 g/mol Chlorophenyl sulfonamide, piperidinylidene Sulfonamide linkage, piperidine ring Synthetic opioid (discontinued)

*Estimated via computational tools due to lack of direct experimental data.

Structural and Functional Analysis

  • Backbone Flexibility: this compound’s propanamide backbone offers conformational flexibility, contrasting with the rigid piperidine rings in W-15 and N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide . This flexibility may enhance binding to diverse biological targets.
  • Aromatic Interactions: The phenoxy group’s electron-rich aromatic system may engage in stronger van der Waals interactions than the sulfonamide group in W-15, which relies on hydrogen bonding for receptor affinity .

Pharmacological and Toxicological Profiles

  • Receptor Binding: Piperidine-containing analogs like W-15 and fentanyl derivatives exhibit high μ-opioid receptor affinity due to their nitrogen-rich cores .
  • Metabolic Stability: The phenoxy group may confer resistance to oxidative metabolism compared to compounds with primary amine groups (e.g., 2-[(3-fluorophenyl)amino]-N-phenylpropanamide), which are prone to N-dealkylation .
  • Toxicity: While N-phenyl-2-naphthylamine () is associated with carcinogenicity, the phenoxy and pentyl groups in this compound likely reduce such risks, though full toxicological data remains speculative .

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